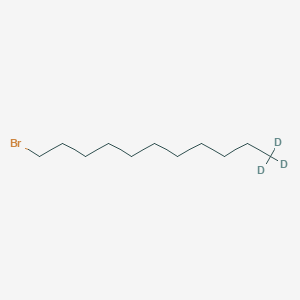
1-Bromoundecane-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromoundecane-d3, also known as undecyl bromide-d3, is a deuterium-labeled compound. It is a stable isotope of 1-Bromoundecane, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Métodos De Preparación
1-Bromoundecane-d3 can be synthesized through various methods. One common synthetic route involves the bromination of undecane-d3. The reaction typically uses bromine or a bromine-containing compound as the brominating agent. The reaction conditions often include the presence of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction .
In industrial production, the synthesis of this compound may involve more advanced techniques to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
1-Bromoundecane-d3 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Grignard Reactions: It can react with magnesium in the presence of THF to form a Grignard reagent, which is a useful intermediate in organic synthesis.
Reduction Reactions: It can be reduced to undecane-d3 using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a nucleophilic substitution reaction with NaOH, the product would be undecanol-d3 .
Aplicaciones Científicas De Investigación
1-Bromoundecane-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds. Its deuterium labeling makes it valuable in studying reaction mechanisms and kinetics.
Pharmacology: It is used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals
Biology: It is used in labeling experiments to track the movement and interaction of molecules within biological systems.
Mecanismo De Acción
The mechanism of action of 1-Bromoundecane-d3 is primarily related to its role as a labeled compound. The deuterium atoms in this compound can replace hydrogen atoms in various chemical and biological processes, allowing researchers to track and study these processes in detail. The molecular targets and pathways involved depend on the specific application and context of the research .
Comparación Con Compuestos Similares
1-Bromoundecane-d3 can be compared with other similar compounds, such as:
1-Bromoundecane: The non-deuterated version of the compound.
1-Bromodecane: A similar compound with one less carbon atom in the alkyl chain.
1-Bromododecane: A similar compound with one more carbon atom in the alkyl chain.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studying reaction mechanisms and metabolic pathways .
Propiedades
Fórmula molecular |
C11H23Br |
|---|---|
Peso molecular |
238.22 g/mol |
Nombre IUPAC |
11-bromo-1,1,1-trideuterioundecane |
InChI |
InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i1D3 |
Clave InChI |
IKPSIIAXIDAQLG-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CCCCCCCCCCBr |
SMILES canónico |
CCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)
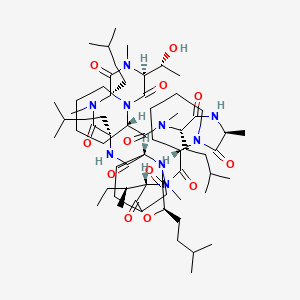
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
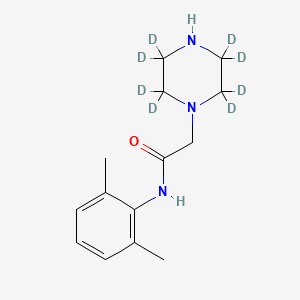
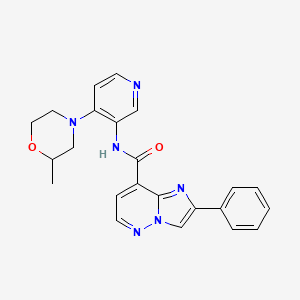
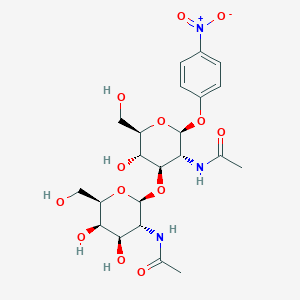
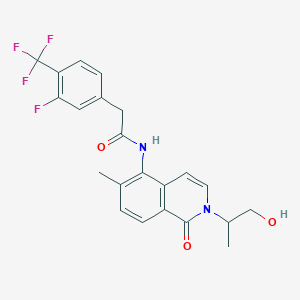
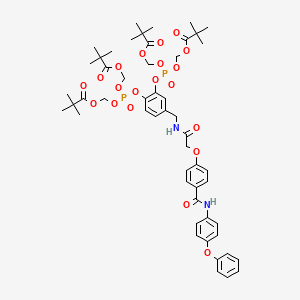
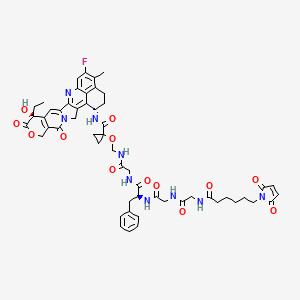

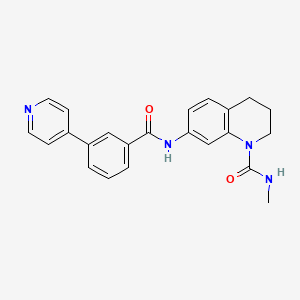
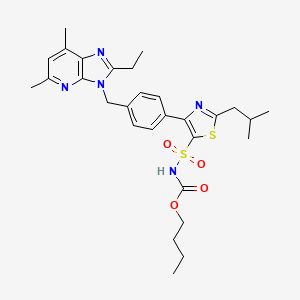
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
